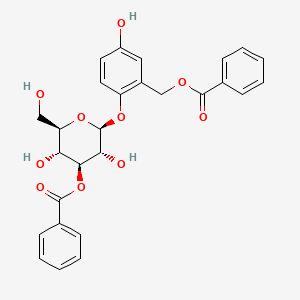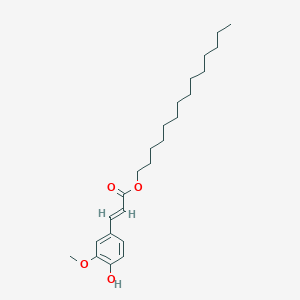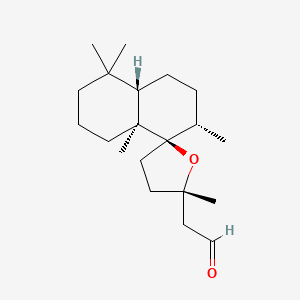
Dihydrogrindelaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dihydrogrindelaldehyde is a natural product found in Colophospermum mopane with data available.
Scientific Research Applications
Hydrogen Production and Energy Storage
Dihydrogen, as an energy carrier, is pivotal in the development of new energy storage systems. Water and formaldehyde, forming stable methanediol, can be selectively dehydrogenated to produce hydrogen and carbon dioxide. This process, utilizing a ruthenium catalyst at low temperatures, presents a theoretically higher weight efficiency compared to formic acid, emphasizing the potential of formaldehyde and water as molecular hydrogen sources for energy storage applications (Heim et al., 2014).
Organic Synthesis Catalyst
Paraformaldehyde, a polymerized form of formaldehyde, serves as a versatile reagent in metal-catalyzed organic synthesis. Its applications extend across methylene blocks, hydroxymethylation reagents, and syngas surrogates, among others. This review encapsulates the advancements in utilizing paraformaldehyde with transition metals as catalysts, showcasing its broad utility in organic chemistry (Li & Wu, 2015).
Catalysis by Graphene Oxide
The catalytic properties of graphene oxide (GO) for oxidations and hydrations were explored through computational studies. Specifically, the oxidation of benzyl alcohol to benzaldehyde via hydrogen atom transfer to GO suggests the necessity of GO's chemical potential and rich functionality for observed reactivity, highlighting GO's role in facilitating organic transformations (Boukhvalov et al., 2012).
Enzymatic Production of Benzaldehyde
Efforts to enzymatically produce benzaldehyde from l-phenylalanine have led to the development of a process with a significant conversion rate. By engineering 4-hydroxymandelate synthase for improved activity, an efficient method for producing benzaldehyde, a key flavoring compound, was established, demonstrating the potential of biocatalysis in flavor and fragrance industries (Takakura et al., 2022).
Enhanced Bioproduction in Bioreactors
The bioproduction of benzaldehyde, a valuable flavor compound, was significantly improved through the use of Pichia pastoris in a two-phase partitioning bioreactor. By optimizing conditions and utilizing polymers to sequester inhibitory products, a threefold increase in productivity was achieved, illustrating the advantages of biotechnological approaches over traditional chemical synthesis for producing high-value compounds (Craig & Daugulis, 2013).
properties
Product Name |
Dihydrogrindelaldehyde |
|---|---|
Molecular Formula |
C20H34O2 |
Molecular Weight |
306.5 g/mol |
IUPAC Name |
2-[(2'S,4aS,7S,8R,8aS)-2',4,4,7,8a-pentamethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,5'-oxolane]-2'-yl]acetaldehyde |
InChI |
InChI=1S/C20H34O2/c1-15-7-8-16-17(2,3)9-6-10-19(16,5)20(15)12-11-18(4,22-20)13-14-21/h14-16H,6-13H2,1-5H3/t15-,16-,18-,19-,20+/m0/s1 |
InChI Key |
OFWIOMYSQAMADB-CZKCSJLSSA-N |
Isomeric SMILES |
C[C@H]1CC[C@@H]2[C@@]([C@@]13CC[C@@](O3)(C)CC=O)(CCCC2(C)C)C |
Canonical SMILES |
CC1CCC2C(CCCC2(C13CCC(O3)(C)CC=O)C)(C)C |
synonyms |
dihydrogrindelaldehyde |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



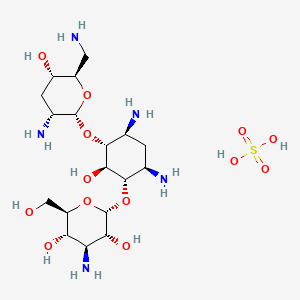
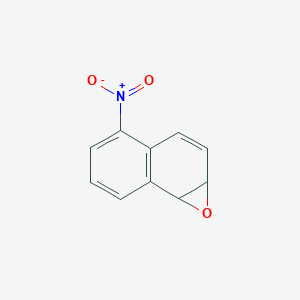
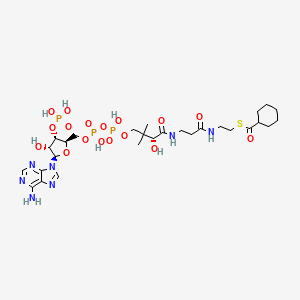
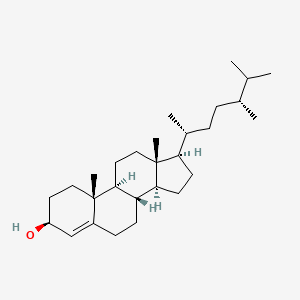
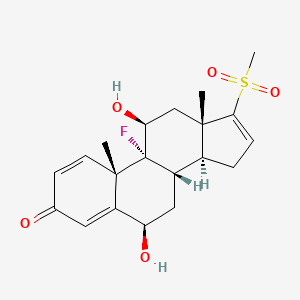
![3-[3,4-Dihydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-14-hydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthrene-10-carb](/img/structure/B1245534.png)
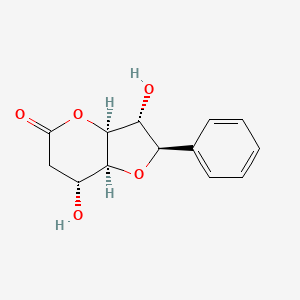
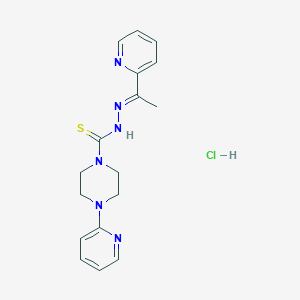
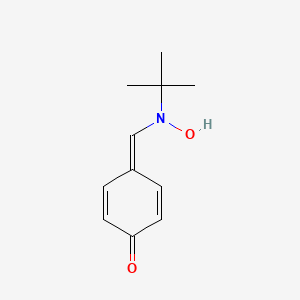
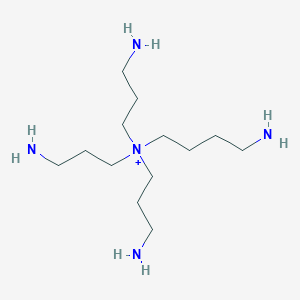
![4-(3-{1-Benzhydryl-5-chloro-2-[2-(2,6-dimethyl-phenylmethanesulfonylamino)-ethyl]-1H-indol-3-yl}-propyl)-benzoic Acid](/img/structure/B1245543.png)
![N-methyl-3-[2-(trifluoromethyl)-10-phenothiazinyl]-1-propanamine](/img/structure/B1245544.png)
